tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate
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Overview
Description
tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Oxidation and Methylation: The final steps involve oxidation and methylation reactions to introduce the 4-oxo and 6-methyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate
- 2-(tert-butyl) 8a-methyl ®-6-oxo-4,6,7,8-tetrahydroisoquinoline-2,8a (1H,3H)-dicarboxylate
Uniqueness
tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate is unique due to its specific structural features, such as the presence of the tert-butyl group and the pyrido[2,3-d]pyrimidine core. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C13H19N3O3 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl 6-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-8-5-9-10(14-7-15-11(9)17)16(6-8)12(18)19-13(2,3)4/h7-8H,5-6H2,1-4H3,(H,14,15,17) |
InChI Key |
RYYYZZMCRZBXFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(N=CNC2=O)N(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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